N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiadiazoles and amides. It features a unique bicyclic structure that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The compound's molecular formula is C19H18BrF3N4S2, and it has gained attention for its potential applications in medicinal chemistry.
This compound can be classified as:
The synthesis of N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide typically involves several steps:
The synthesis may require specific reagents such as:
The compound features a bicyclic structure with a thiadiazole ring and a trifluoromethyl group attached to a benzamide moiety. The stereochemistry around the azabicyclo framework contributes to its biological activity.
Key molecular data includes:
CC(C)(C)(C)C(C)(C)C(C)(C)C(C)(C)
The compound can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield, often utilizing catalysts or specific solvents.
The mechanism of action of N-{5-[(2-benzyl-7-bromo-2-azabicyclo[2.2.1]hept-6-yl)thio]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide is not fully elucidated but is believed to involve:
Biological assays may be required to confirm its efficacy and mechanism in vitro and in vivo.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm structure and purity.
This compound has potential applications in:
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: